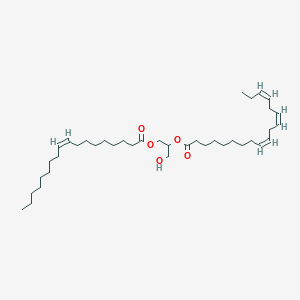
1-Hydroxy-3-(oleoyloxy)propan-2-yl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-3-(oleoyloxy)propan-2-yl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate is a complex ester compound It is formed by the esterification of 1-hydroxy-3-(oleoyloxy)propan-2-ol with (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-3-(oleoyloxy)propan-2-yl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate typically involves the following steps:
Esterification Reaction: The reaction between 1-hydroxy-3-(oleoyloxy)propan-2-ol and (9Z,12Z,15Z)-octadeca-9,12,15-trienoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Esterification: Utilizing continuous flow reactors to maintain optimal reaction conditions.
Catalyst Optimization: Employing more efficient catalysts to increase yield and reduce reaction time.
Purification Techniques: Using advanced purification methods like high-performance liquid chromatography (HPLC) for large-scale purification.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-3-(oleoyloxy)propan-2-yl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated products.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation Products: Epoxides, hydroxylated derivatives.
Reduction Products: Alcohols.
Substitution Products: Amino or thiol derivatives.
Scientific Research Applications
1-Hydroxy-3-(oleoyloxy)propan-2-yl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex molecules and polymers.
Biology: Studied for its role in cellular signaling and membrane dynamics.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of biodegradable materials and surfactants.
Mechanism of Action
The mechanism of action of 1-hydroxy-3-(oleoyloxy)propan-2-yl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate involves:
Molecular Targets: Interacting with specific enzymes and receptors in biological systems.
Pathways Involved: Modulating signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-3-(oleoyloxy)propan-2-yl (9Z,12Z)-octadeca-9,12-dienoate: Similar structure but lacks one double bond.
1-Hydroxy-3-(oleoyloxy)propan-2-yl (9Z)-octadec-9-enoate: Contains only one double bond.
1-Hydroxy-3-(oleoyloxy)propan-2-yl octadecanoate: Saturated fatty acid ester.
Uniqueness
1-Hydroxy-3-(oleoyloxy)propan-2-yl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate is unique due to its multiple double bonds, which confer distinct chemical and biological properties. These double bonds make it more reactive and potentially more effective in biological applications compared to its saturated or less unsaturated counterparts.
Properties
Molecular Formula |
C39H68O5 |
|---|---|
Molecular Weight |
617.0 g/mol |
IUPAC Name |
[3-hydroxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h6,8,12,14,17-20,37,40H,3-5,7,9-11,13,15-16,21-36H2,1-2H3/b8-6-,14-12-,19-17-,20-18- |
InChI Key |
YAKOEWASAGCYLB-XEKZTXPJSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCC=CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















